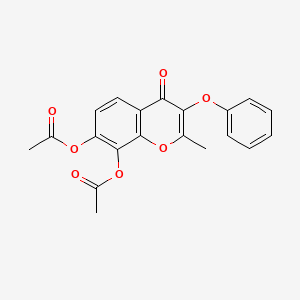
2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate typically involves the reaction of 2-methyl-4-oxo-3-phenoxy-4H-chromene with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups at positions 7 and 8 of the chromene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted chromenes with various functional groups.
科学的研究の応用
2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticoagulant or anti-inflammatory agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, its anticoagulant activity may be attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process .
類似化合物との比較
Similar Compounds
- 4-methyl-2-oxo-2H-chromene-7,8-diyl diacetate
- 4-methyl-2-oxo-2H-chromene-7,8-diyl bis(pent-4-ynoate)
Uniqueness
2-methyl-4-oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate is unique due to the presence of phenoxy and acetate groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific biological activities, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
(8-acetyloxy-2-methyl-4-oxo-3-phenoxychromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11-18(27-14-7-5-4-6-8-14)17(23)15-9-10-16(25-12(2)21)20(19(15)24-11)26-13(3)22/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEVCAKTTZKTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC(=O)C)OC(=O)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5737401.png)
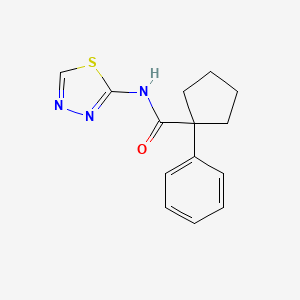
![ethyl 4-[[(E)-4-(4-methylphenyl)-4-oxobut-2-en-2-yl]amino]benzoate](/img/structure/B5737418.png)
![N-methyl-N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5737423.png)

![2-methyl-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5737455.png)
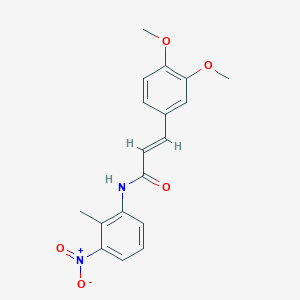
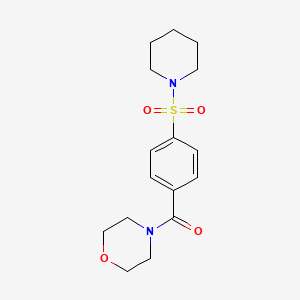
![2-(phenoxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5737484.png)
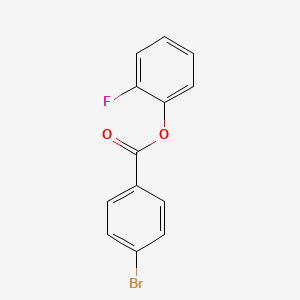
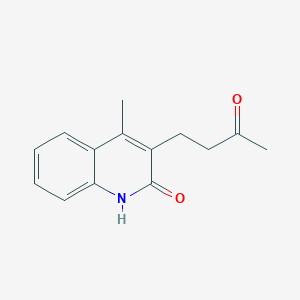
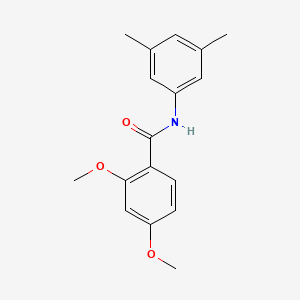
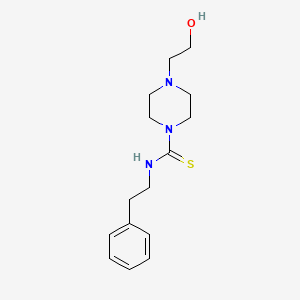
![3-fluoro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5737509.png)
